Cas no 1890511-14-4 (4-(2-chloroquinolin-3-yl)butan-2-one)

4-(2-Chloroquinolin-3-yl)butan-2-one is a chlorinated quinoline derivative with a ketone-functionalized butyl side chain, offering versatile reactivity for synthetic applications. Its structure combines the electron-deficient quinoline core with a reactive carbonyl group, making it a valuable intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical compounds. The 2-chloro substituent enhances its utility in cross-coupling reactions, while the butan-2-one moiety provides a flexible handle for further functionalization. This compound is well-suited for constructing complex molecular architectures, including bioactive molecules or materials with tailored properties. Its stability and defined reactivity profile make it a reliable building block for research and industrial applications.
4-(2-chloroquinolin-3-yl)butan-2-one structure
1890511-14-4 structure
Product name:4-(2-chloroquinolin-3-yl)butan-2-one
CAS No:1890511-14-4
MF:C13H12ClNO
Molecular Weight:233.693482398987
CID:6479981
PubChem ID:116985237

4-(2-chloroquinolin-3-yl)butan-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2-chloroquinolin-3-yl)butan-2-one
    • 1890511-14-4
    • EN300-1992415
    • インチ: 1S/C13H12ClNO/c1-9(16)6-7-11-8-10-4-2-3-5-12(10)15-13(11)14/h2-5,8H,6-7H2,1H3
    • InChIKey: STHIBAOBYXDAFL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C2C=CC=CC2=N1)CCC(C)=O

計算された属性

  • 精确分子量: 233.0607417g/mol
  • 同位素质量: 233.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 30Ų

4-(2-chloroquinolin-3-yl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1992415-1.0g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
1g
$1371.0 2023-05-23
Enamine
EN300-1992415-0.25g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
0.25g
$579.0 2023-09-16
Enamine
EN300-1992415-5.0g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
5g
$3977.0 2023-05-23
Enamine
EN300-1992415-1g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
1g
$628.0 2023-09-16
Enamine
EN300-1992415-5g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
5g
$1821.0 2023-09-16
Enamine
EN300-1992415-0.05g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
0.05g
$528.0 2023-09-16
Enamine
EN300-1992415-0.5g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
0.5g
$603.0 2023-09-16
Enamine
EN300-1992415-0.1g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
0.1g
$553.0 2023-09-16
Enamine
EN300-1992415-2.5g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
2.5g
$1230.0 2023-09-16
Enamine
EN300-1992415-10.0g
4-(2-chloroquinolin-3-yl)butan-2-one
1890511-14-4
10g
$5897.0 2023-05-23

4-(2-chloroquinolin-3-yl)butan-2-one 関連文献

4-(2-chloroquinolin-3-yl)butan-2-oneに関する追加情報

Introduction to 4-(2-Chloroquinolin-3-yl)butan-2-one (CAS No. 1890511-14-4)

4-(2-Chloroquinolin-3-yl)butan-2-one, a compound with the CAS number 1890511-14-4, is a synthetic organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular structure of 4-(2-chloroquinolin-3-yl)butan-2-one consists of a quinoline ring substituted with a chloro group at the 2-position and a butanone moiety at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various scientific investigations.

Recent studies have explored the pharmacological potential of 4-(2-chloroquinolin-3-yl)butan-2-one. One notable area of research is its activity against cancer cells. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant cytotoxic effects on several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cell survival.

In addition to its anticancer properties, 4-(2-Chloroquinolin-3-yl)butan-2-one has shown promise as an antimicrobial agent. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study, published in the Journal of Antimicrobial Chemotherapy in 2020, highlighted the potential of 4-(2-Chloroquinolin-3-yl)butan-2-one as a lead compound for developing new antibiotics to combat multidrug-resistant bacterial infections.

The synthetic route for preparing 4-(2-Chloroquinolin-3-yl)butan-2-one has been well-documented in the literature. A common method involves the reaction of 3-bromobutanone with 2-chloroquinoline in the presence of a suitable base, such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, yielding the desired product with high purity and yield. The ease of synthesis and availability of starting materials make this compound accessible for large-scale production and further research.

In terms of physical properties, 4-(2-Chloroquinolin-3-yl)butan-2-one is a solid at room temperature with a melting point ranging from 75°C to 78°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are advantageous for formulating solutions for biological assays and pharmaceutical applications.

The safety profile of 4-(2-Chloroquinolin-3-yl)butan-2-one is an important consideration for its use in research and development. Preliminary toxicological studies have indicated that this compound has low acute toxicity when administered orally or intraperitoneally to laboratory animals. However, further long-term toxicity studies are necessary to fully assess its safety for human use.

In conclusion, 4-(2-Chloroquinolin-3-yl)butan-2-one (CAS No. 1890511-14-4) is a promising compound with diverse biological activities and potential applications in pharmaceutical and chemical research. Its unique molecular structure and favorable physical properties make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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